Chaetoviridin A - 1308671-17-1

Chaetoviridin A

Catalog Number: EVT-8341732
CAS Number: 1308671-17-1
Molecular Formula: C23H25ClO6
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetoviridin A is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a 3-hydroxy-2-methylbutanoyl group at position 9, a methyl group at position 6a and a 3-methylpent-1-en-1yl group at position 3. Isolated from Chaetomium globosum, it exhibits natifungal activity against plant pathogenic fungi. It has a role as an antifungal agent and a Chaetomium metabolite. It is an azaphilone, a gamma-lactone, an organochlorine compound, an enone, a secondary alcohol, a beta-hydroxy ketone and an organic heterotricyclic compound.
Chaetoviridin A is a natural product found in Chaetomium cochliodes and Chaetomium globosum with data available.
Synthesis Analysis

The synthesis of Chaetoviridin A involves a complex biosynthetic pathway that has been elucidated through genetic and biochemical studies. The biosynthetic gene cluster responsible for the production of chaetoviridins has been identified, revealing the role of a highly-reducing polyketide synthase (PKS) and acyltransferase enzymes in its formation .

Methods

  • In vitro Synthesis: The production of Chaetoviridin A was achieved by incubating the pyrano-quinone intermediate cazisochromene with specific enzymes (CazF and CazE), along with substrates such as malonyl-CoA and S-adenosyl-l-methionine (SAM). This process demonstrated the sequential and convergent nature of polyketide synthesis .
  • Characterization Techniques: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) were employed to analyze the products formed during synthesis, confirming the identity of Chaetoviridin A through retention time and mass spectral data .
Molecular Structure Analysis

Chaetoviridin A features a distinct molecular structure characterized by a bicyclic pyranoquinone core. The molecular formula is C15H14O5C_{15}H_{14}O_5, and its IUPAC name is 5-hydroxy-3-methyl-1-(2,4,6-trihydroxyphenyl)-7-methyl-4-pyranone.

Structural Data

  • Molecular Weight: 286.27 g/mol
  • Key Functional Groups: Hydroxyl groups and a methyl group contribute to its biological activity.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its antifungal efficacy .
Chemical Reactions Analysis

Chaetoviridin A undergoes several chemical reactions that are essential for its biological activity. These include:

  • Acylation Reactions: The formation of Chaetoviridin A involves acylation steps facilitated by acyltransferases during its biosynthesis.
  • Reduction Reactions: The presence of reducing enzymes indicates that reduction reactions are pivotal in modifying the intermediate structures to yield the final product .

Technical Details

The synthesis pathway includes:

  1. Formation of diketide intermediates.
  2. Methylation at specific positions facilitated by SAM.
  3. Final cyclization to produce the bicyclic structure characteristic of chaetoviridins .
Mechanism of Action

Chaetoviridin A exerts its antifungal effects primarily through inhibition of spore germination and disruption of cell wall synthesis in target fungi.

Process

  1. Inhibition of Germination: Chaetoviridin A significantly reduces spore germination rates in Verticillium dahliae, demonstrating its potential as a biocontrol agent .
  2. Gene Expression Modulation: Transcriptome analysis reveals that treatment with Chaetoviridin A alters the expression levels of genes involved in cell wall synthesis, such as glucanase and chitinase genes, indicating a targeted mechanism of action against fungal pathogens .
Physical and Chemical Properties Analysis

Chaetoviridin A possesses distinct physical and chemical properties that contribute to its functionality:

Physical Properties

  • Appearance: Typically exists as a yellowish powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol.

Chemical Properties

  • Stability: Sensitive to light; stability can vary based on pH and temperature conditions.
  • Reactivity: Exhibits reactivity due to hydroxyl groups, allowing for potential modifications that can enhance its bioactivity.

Relevant data indicate that these properties are critical for optimizing formulations for agricultural applications .

Applications

Chaetoviridin A has several scientific uses, particularly in agriculture and pharmacology:

  • Agricultural Applications: Its antifungal properties make it an effective biopesticide for managing fungal diseases in crops, particularly those caused by Verticillium species .
  • Pharmaceutical Research: Ongoing studies explore its potential as an antiviral agent, particularly against viral proteases associated with pathogens like SARS-CoV-2, showcasing its versatility beyond antifungal activity .
Biosynthesis and Molecular Genetics of Chaetoviridin A

Genomic Organization of the caz Biosynthetic Cluster in Chaetomium globosum

The biosynthesis of chaetoviridin A is governed by the caz gene cluster within the genome of the filamentous fungus Chaetomium globosum. This 65-kb cluster encodes 16 open reading frames, featuring a coordinated assembly of genes responsible for polyketide backbone construction, tailoring modifications, and regulatory functions [2] [7]. Core enzymatic components include:

  • cazM: A nonreducing polyketide synthase (NR-PKS)
  • cazF: A highly reducing polyketide synthase (HR-PKS)
  • cazE: An acyltransferase
  • cazI: An FADH₂-dependent halogenase
  • cazL: A flavin-dependent monooxygenase

Genetic inactivation studies confirm the indispensable roles of these genes. For example, deletion of cazM (NR-PKS) or cazF (HR-PKS) abolishes chaetoviridin A production entirely, while disruption of cazE (acyltransferase) leads to accumulation of the pathway intermediate cazisochromene (8) [2] [7]. The cluster also harbors a dedicated FADH₂-dependent halogenase (cazI) responsible for site-specific chlorination—a hallmark structural feature of chaetoviridin A [1] [3].

Table 1: Core Genes in the Chaetoviridin A (caz) Biosynthetic Cluster

GeneProtein FunctionPhenotype of Knockout Mutant
cazMNonreducing polyketide synthase (NR-PKS)Abolishes azaphilone production
cazFHighly reducing polyketide synthase (HR-PKS)Abolishes azaphilone production
cazEAcyltransferaseAccumulates cazisochromene (8)
cazIFADH₂-dependent halogenaseLoss of C-5 chlorination
cazLFlavin-dependent monooxygenaseBlocks angular lactone formation

Role of Highly-Reducing (HR-PKS) and Nonreducing Polyketide Synthases (NR-PKS) in Azaphilone Assembly

Chaetoviridin A originates from an oxygenated bicyclic pyranoquinone scaffold synthesized via collaborative actions of two polyketide synthases:

  • Nonreducing Polyketide Synthase (cazM, NR-PKS): Selects an acetyl-CoA starter unit and performs iterative malonyl-CoA extensions to form a highly reactive poly-β-ketone chain. Its product template (PT) domain mediates regioselective C2–C7 aldol cyclization, while the reductive (R) domain releases the chain as an aldehyde (11) [2] [3].
  • Highly Reducing Polyketide Synthase (cazF, HR-PKS): Generates two distinct polyketide units:
  • A reduced triketide (9, 4-methylhex-2-enoate) transferred sequentially to the starter unit acyltransferase (SAT) domain of cazM.
  • An unreduced triketide (12) utilized convergently by the acyltransferase cazE [2] [7].

This dual functionality of cazF is unprecedented; it supplies both the starter unit for cazM and the extender unit for cazE. In vitro reconstitution confirms that cazF and cazE directly interact to catalyze the esterification of cazisochromene (8) with the unreduced triketide, yielding chaetoviridin A [2] [7].

Enzymatic Mechanisms of Chlorination and Oxygenation in Structural Diversification

Structural diversification of chaetoviridin A involves two critical enzymatic modifications:

  • Halogenation: The FADH₂-dependent halogenase cazI catalyzes electrophilic chlorination at C-5 of the aromatic ring. This reaction occurs after aldol cyclization but before lactonization, as evidenced by the accumulation of non-chlorinated intermediates in ΔcazI mutants [1] [3]. Chlorination is essential for bioactivity, influencing molecular interactions with biological targets like the SARS-CoV-2 main protease [1].
  • Oxygenation: The monooxygenase cazL installs a hydroxyl group at C-7, triggering nucleophilic attack by the C-5 carbonyl to form the angular furanone-lactone ring—a signature of chaetoviridins. This step differentiates chaetoviridins from lactol-containing chaetomugilins [2] [3].

Table 2: Tailoring Reactions in Chaetoviridin A Biosynthesis

EnzymeReactionSubstrateProductStructural Consequence
cazIElectrophilic chlorinationBenzaldehyde (11)C-5 chlorinated intermediateIntroduces chlorine atom
cazLHydroxylation at C-7Cazisochromene (8)Furanone-lactone ringForms angular oxygen heterocycle

Convergent vs. Sequential Collaboration of Modular Polyketide Synthase Domains

The caz pathway exemplifies a hybrid model of polyketide synthase collaboration:

  • Sequential Collaboration: cazF synthesizes the reduced triketide starter unit (9), which is transferred directly to the SAT domain of cazM. The NR-PKS then extends this unit via four malonyl-CoA additions to generate a heptaketide intermediate (10) bound to its acyl carrier protein (ACP) domain [2] [9].
  • Convergent Collaboration: cazF independently generates an unreduced triketide (12) that is esterified to the pyranoquinone core (8) by the standalone acyltransferase cazE. This decouples extender unit biosynthesis from chain elongation [2] [7].

This dual mechanism maximizes metabolic efficiency: cazF acts iteratively to supply two distinct precursors to spatially separated active sites. The HR-PKS (cazF) thus functions as a "metabolic hub," directing intermediates toward both sequential and convergent assembly lines [7] [9]. Such plasticity contrasts with classic trans-acyltransferase (AT) PKS systems, where HR-PKS typically contributes a single unit. The system’s fidelity is maintained through protein-protein interactions; cazE binding induces conformational changes in cazF that promote release of the unreduced triketide [2].

Table 3: Comparison of PKS Collaboration Mechanisms in Azaphilone Biosynthesis

Collaboration TypeKey EnzymesChemical IntermediateBiochemical Outcome
SequentialcazF → cazM (NR-PKS)Reduced triketide (9)Starter unit for polyketide elongation
ConvergentcazF → cazE (AT)Unreduced triketide (12)Esterification of pyranoquinone core

Properties

CAS Number

1308671-17-1

Product Name

Chaetoviridin A

IUPAC Name

(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione

Molecular Formula

C23H25ClO6

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1

InChI Key

HWSQVPGTQUYLEQ-CCBHEJLASA-N

SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl

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